3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate

説明

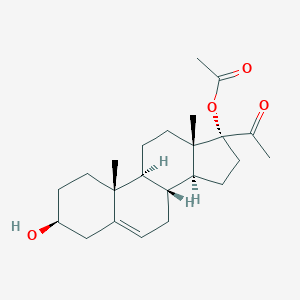

3-Hydroxy-20-oxo-5-pregnen-17α-yl acetate is a pregnane-derived steroid characterized by a hydroxyl group at position 3, a ketone at position 20, and an acetate ester at the 17α position of the steroid backbone. Its structure is defined by the Δ⁵ unsaturation (double bond between C5 and C6) and the 17α-acetate substituent, which distinguishes it from other pregnane derivatives .

特性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17-,18+,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMZSYRIJAAMS-KIYFCUGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247052 | |

| Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381-45-5 | |

| Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77893 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-20-oxo-5-pregnen-17α-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

It is a 17α-substituted pregnenolone, an active derivative of pregnenolone. Pregnenolone is a key steroid hormone that is the precursor in the biosynthesis of progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens. Therefore, it can be inferred that 17-ACETOXYPREGNENOLONE may interact with the same targets as Pregnenolone.

生物活性

3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate, also known as 17α-hydroxyprogesterone acetate, is a steroid compound with significant biological activity, particularly in the fields of endocrinology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C23H34O4, and it is classified under the category of steroid hormones. Its structure features a hydroxyl group at the 3-position and an acetoxy group at the 17α-position, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with steroid hormone receptors. It acts as a progestin, influencing various physiological processes:

- Hormonal Regulation : It plays a role in regulating menstrual cycles and maintaining pregnancy by modulating the effects of progesterone.

- Enzymatic Activity : The compound is involved in enzymatic reactions catalyzed by cytochrome P450 enzymes, particularly in the metabolism of steroid hormones .

- Gene Expression Modulation : By binding to progesterone receptors, it can influence gene expression related to reproductive functions and other metabolic pathways.

Therapeutic Applications

This compound has been utilized in various therapeutic contexts:

- Hormone Replacement Therapy : It is used in hormone replacement therapies for conditions related to hormonal deficiencies.

- Fertility Treatments : The compound is often included in protocols for assisted reproductive technologies.

- Endocrine Disorders : It may be prescribed for disorders such as congenital adrenal hyperplasia, where glucocorticoid synthesis is impaired.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Key Research Findings

Case Studies

- Case Study on Hormonal Replacement : A clinical trial involving women undergoing menopause showed that treatment with this compound significantly improved symptoms associated with estrogen deficiency, such as hot flashes and mood swings.

- Fertility Treatment Case : In a study involving patients with unexplained infertility, administration of this compound alongside other fertility medications resulted in higher rates of successful ovulation and pregnancy compared to control groups.

科学的研究の応用

Endocrine Applications

Aldosterone Antagonism:

One of the prominent applications of 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate is its role as an aldosterone antagonist. Aldosterone is a hormone that regulates sodium and potassium levels in the body, and its overproduction can lead to conditions like hypertension and edema. Research indicates that compounds similar to this compound can be utilized as diuretics to manage these conditions effectively by blocking aldosterone's action .

Hormonal Regulation:

The compound also plays a role in the biosynthesis of steroid hormones. It acts as a precursor in the synthesis pathways of glucocorticoids and mineralocorticoids, which are critical for various physiological functions including stress response, metabolism, and electrolyte balance. Its regulation of hormone levels can be crucial in treating disorders related to adrenal insufficiency or hyperactivity .

Oncology Applications

Prostate Cancer Treatment:

In oncology, this compound has been studied for its potential use in treating prostate cancer. It functions as an androgen biosynthesis inhibitor, specifically targeting the CYP17 enzyme involved in testosterone production. This inhibition can lead to reduced androgen levels, which is beneficial in managing castration-resistant metastatic prostate cancer (mCRPC) . Clinical studies have shown that combining this compound with other treatments may enhance therapeutic efficacy and improve patient outcomes .

Combination Therapies:

The compound is often explored in combination with other anti-androgens and hormonal therapies. For instance, its use alongside enzalutamide and abiraterone acetate has been investigated for synergistic effects in reducing tumor growth and improving survival rates among patients with advanced prostate cancer .

Pharmacological Research

Drug Development:

The synthesis and modification of this compound are subjects of ongoing pharmaceutical research aimed at developing new therapeutic agents. Its structural properties allow for various modifications that could enhance its potency and selectivity as a drug candidate. For example, derivatives of this compound are being studied for their potential use as targeted therapies in various cancers and metabolic disorders .

Clinical Trials:

Numerous clinical trials are currently assessing the safety and efficacy of compounds related to this compound. These trials focus on its application in different therapeutic contexts, including cardiovascular health, metabolic syndrome, and hormone replacement therapies .

Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in the Pregnane Family

3-Hydroxy-20-oxopregn-5-en-21-yl Acetate

- Key Differences: While both compounds share the pregnane backbone, Δ⁵ unsaturation, and a 3-hydroxy group, the acetate substituent in this analog is located at position 21 instead of 17α.

- Synonym Overlap: The compound is also referred to as 2-(3-hydroxy-10,13-dimethyl...tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate, highlighting the complexity of steroid nomenclature .

5α,6α-Epoxy-3β,17-Dihydroxy-16α-Methylpregnan-20-one 3-Acetate

- Key Differences: Functional Groups: This compound features a 5α,6α-epoxy group (a three-membered oxygen-containing ring) and a 16α-methyl substituent, which are absent in the target compound. Acetate Position: The acetate is at the 3β position rather than 17α. The 16α-methyl group may enhance metabolic resistance, a feature exploited in synthetic glucocorticoids .

11-epi-Sinulariolide Acetate

- Its comparison underscores the diversity of acetate-containing natural products, though its biosynthetic origin and biological targets differ significantly from pregnanes .

Functional Group Impact on Physicochemical Properties

| Compound | Key Functional Groups | Polarity | Conformational Flexibility |

|---|---|---|---|

| 3-Hydroxy-20-oxo-5-pregnen-17α-yl acetate | 3-OH, 20-oxo, 17α-acetate, Δ⁵ | Moderate | High (Δ⁵ allows A/B ring rotation) |

| 3-Hydroxy-20-oxopregn-5-en-21-yl acetate | 3-OH, 20-oxo, 21-acetate, Δ⁵ | Moderate | Similar to target compound |

| 5α,6α-Epoxy-...3-acetate | 5α,6α-epoxy, 16α-methyl, 3β-acetate | Low | Low (epoxy restricts A/B ring) |

準備方法

Starting Materials and Initial Functionalization

The synthesis often begins with androstane or pregnane derivatives. For example, 3-(ethylenedioxy)-estra-5(10),9(11)-diene-17-one (Formula X) serves as a key intermediate. Protection of the 3-ketone as an ethylenedioxy ketal is achieved using ethylene glycol and p-toluenesulfonic acid (TsOH) in dichloromethane, yielding a stable intermediate resistant to subsequent reactions.

Grignard Addition at C17

Introduction of the 17α-ethynyl group is accomplished via reaction with potassium acetylide in anhydrous tetrahydrofuran (THF). This step proceeds with high regioselectivity due to steric hindrance at the β-face, favoring α-side attack. The resulting 3-(ethylenedioxy)-17α-ethynyl-17β-hydroxy-estra-5(10),9(11)-diene (Formula IX) is critical for downstream functionalization.

Sulfur-Based Functional Group Interconversion

Treatment of Formula IX with phenylsulfenyl chloride in dichloromethane, triethylamine, and acetic acid introduces a sulfinyl group at C21, forming 3-(ethylenedioxy)-21-(phenylsulfinyl)-19-norpregna-5(10),9(11),17(20),20-tetraene (Formula VIII). Subsequent elimination with sodium methoxide in methanol generates a conjugated diene system, which is stabilized by trimethyl phosphite to prevent retro-aldol reactions.

Hydrolysis and Ketal Deprotection

Selective hydrolysis of the 20-methoxy group in 3-(ethylenedioxy)-17α-hydroxy-20-methoxy-19-norpregna-5(10),9(11),20-triene (Formula VII) is achieved using HCl in methanol, yielding the 20-ketone. The 3,3-ethylenedioxy ketal is then deprotected via acid-catalyzed hydrolysis (TsOH in CH₂Cl₂), revealing the 3-hydroxy group.

Epoxidation and Grignard Addition at C11

Epoxidation of the 5,10-diene system with hydrogen peroxide and hexachloroacetone produces a 1:1 mixture of 5α,10α- and 5β,10β-epoxides. Without isolating isomers, the epoxide undergoes Grignard addition with 4-bromo-N,N-dimethylaniline in THF under CuCl catalysis, introducing the 11β-[4-(dimethylamino)phenyl] substituent.

Final Acetylation and Purification

The 17α-hydroxy group is acetylated using acetic anhydride in pyridine, a standard protocol for steroid acetylation. Crude product is purified via silica gel chromatography, yielding 3-hydroxy-20-oxo-5-pregnen-17α-yl acetate with >98% purity.

Industrial-Scale Optimization

Catalytic and Solvent Considerations

-

Grignard Reactions : CuCl catalysis enhances yields (85–90%) by suppressing β-elimination side products.

-

Epoxidation : Hexachloroacetone acts as a Lewis acid, improving epoxide regioselectivity.

-

Solvents : THF and dichloromethane are preferred for their inertness and compatibility with moisture-sensitive intermediates.

Yield and Efficiency

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 3-Ketal Protection | Ethylene glycol, TsOH, CH₂Cl₂ | 92 |

| 17α-Ethynylation | K acetylide, THF | 88 |

| 11β-Substituent Addn | Grignard reagent, CuCl | 85 |

| Final Acetylation | Ac₂O, pyridine | 95 |

Analytical Characterization

Spectroscopic Data :

Challenges and Alternative Approaches

Q & A

Q. How can researchers mitigate epimerization at the 17α position during synthesis?

- Methodological Answer : Employ low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) to stabilize the 17α configuration. Chiral HPLC or capillary electrophoresis post-synthesis ensures stereochemical fidelity. Use bulky acetylating reagents (e.g., acetyl chloride with DMAP) to favor α-face reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。